2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that features a combination of piperazine, pyridine, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the piperazine and pyridine intermediates, followed by their coupling through acylation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)piperazine derivatives: These compounds share the pyridine and piperazine moieties and are known for their pharmacological activities.
Phenoxyphenylacetamide derivatives: These compounds contain the phenoxyphenyl group and are studied for their potential therapeutic effects.
Uniqueness
2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)-N-(4-phenoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Its structure allows for multiple points of chemical modification, making it a versatile scaffold for drug development.
Properties
Molecular Formula |
C29H32N6O4 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C29H32N6O4/c36-27(32-22-9-11-24(12-10-22)39-23-6-2-1-3-7-23)20-25-29(38)31-14-15-35(25)28(37)21-33-16-18-34(19-17-33)26-8-4-5-13-30-26/h1-13,25H,14-21H2,(H,31,38)(H,32,36) |
InChI Key |
YBQHQELCTIFHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)CN4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
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